molecular formula C14H16N2O2S3 B292575 1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one

1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one

Cat. No.: B292575
M. Wt: 340.5 g/mol
InChI Key: LZKAATRIWVMQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with dimethyl and oxopropyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienopyrimidine core and substituents. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethyl-3-(2-oxopropyl)thieno[2,3-d]pyrimidin-4(3H)-one: Shares a similar core structure but lacks the sulfanylacetone group.

    2,6-Dimethylthieno[2,3-d]pyrimidin-4(3H)-one: Another related compound with different substituents.

Uniqueness

1-[5,6-Dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16N2O2S3

Molecular Weight

340.5 g/mol

IUPAC Name

1-[5,6-dimethyl-2-(2-oxopropylsulfanyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylpropan-2-one

InChI

InChI=1S/C14H16N2O2S3/c1-7(17)5-19-12-11-9(3)10(4)21-13(11)16-14(15-12)20-6-8(2)18/h5-6H2,1-4H3

InChI Key

LZKAATRIWVMQRN-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(=N2)SCC(=O)C)SCC(=O)C)C

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)SCC(=O)C)SCC(=O)C)C

Origin of Product

United States

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